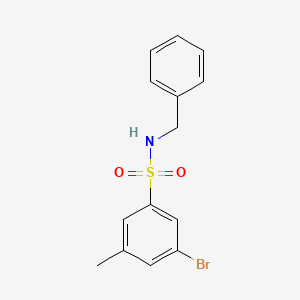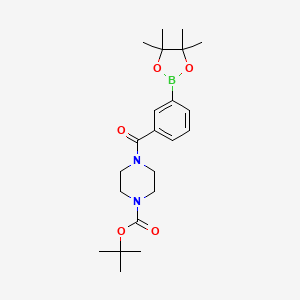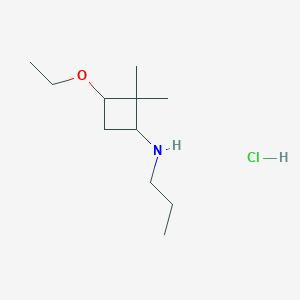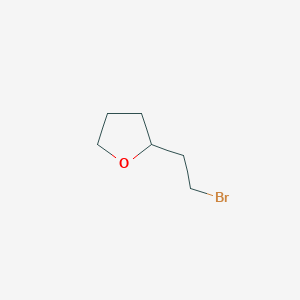
(1-Ethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylcyclohexyl)methanamine is an organic compound with the chemical formula C9H19N . It is part of American Elements’s comprehensive catalog of life science products . The compound appears as a liquid .
Molecular Structure Analysis
The molecular weight of (1-Ethylcyclohexyl)methanamine is 141.26 . Its IUPAC name is (1-ethylcyclohexyl)methanamine . The compound’s structure can be represented by the SMILES notation: CCC1(CCCCC1)CN .
Physical And Chemical Properties Analysis
(1-Ethylcyclohexyl)methanamine is a liquid . Other physical and chemical properties such as boiling point and density are not specified .
Applications De Recherche Scientifique
Pharmaceutical Research: Antimicrobial Agent
(1-Ethylcyclohexyl)methanamine: has been studied for its potential use as an antimicrobial agent. Its derivative, methenamine, is known to prevent recurrent urinary tract infections (UTIs) by converting to formaldehyde in acidified urine, exhibiting broad antibacterial activity . This application is particularly relevant in the context of increasing antibiotic resistance.
Organic Synthesis: Building Block
In organic chemistry, (1-Ethylcyclohexyl)methanamine serves as a building block for the synthesis of more complex molecules. It’s used in the preparation of various organic compounds due to its reactive amine group, which can undergo a wide range of chemical reactions .
Agricultural Chemistry: Plant Growth Regulation
Research has indicated that derivatives of methanamine can influence plant growth and development. While specific studies on (1-Ethylcyclohexyl)methanamine are not readily available, related compounds have been used to delay vivipary in fruits and suppress pigment accumulation, suggesting potential agricultural applications .
Ethical Considerations in Research
Lastly, it’s important to consider the ethical implications of using chemicals like (1-Ethylcyclohexyl)methanamine in research. Ensuring the integrity of scientific research involves careful consideration of how chemicals are used and the potential impact on human health and the environment .
Safety and Hazards
The compound is classified as dangerous . Hazard statements include H227, H314, and H335 . These codes correspond to the following hazards: flammable liquid, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mécanisme D'action
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
, it is likely to be well-absorbed and distributed throughout the body.
Result of Action
, suggesting that (1-Ethylcyclohexyl)methanamine may have similar antimicrobial effects.
Action Environment
The action of (1-Ethylcyclohexyl)methanamine is influenced by the pH of the environment. It is more effective in acidic conditions (pH<6), where it is hydrolyzed to formaldehyde
Propriétés
IUPAC Name |
(1-ethylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-9(8-10)6-4-3-5-7-9/h2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQVEJSVQNWMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)



![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)
